3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid
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Overview
Description
3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid is an organic compound that features a benzoic acid core with two ethynyl-linked phenyl groups, one of which is substituted with a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under ambient temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of visible-light-induced photocatalysis has also been explored to promote the reaction under milder conditions .
Chemical Reactions Analysis
Types of Reactions
3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism by which 3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid exerts its effects involves its interaction with molecular targets through its aromatic and ethynyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may bind to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-({2-[(2-Ethynylphenyl)ethynyl]phenyl}ethynyl)benzoic acid
- 3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid
- 3-({2-[(2-Phenylethynyl)phenyl}ethynyl)benzoic acid
Uniqueness
This compound is unique due to the presence of the cyano group, which can significantly alter its chemical reactivity and binding properties compared to similar compounds. This makes it particularly valuable in applications where specific interactions with molecular targets are required .
Properties
CAS No. |
823227-76-5 |
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Molecular Formula |
C24H13NO2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-cyanophenyl)ethynyl]phenyl]ethynyl]benzoic acid |
InChI |
InChI=1S/C24H13NO2/c25-17-23-10-4-3-9-21(23)15-14-20-8-2-1-7-19(20)13-12-18-6-5-11-22(16-18)24(26)27/h1-11,16H,(H,26,27) |
InChI Key |
XNJZJNCLKFKXRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)C(=O)O)C#CC3=CC=CC=C3C#N |
Origin of Product |
United States |
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